Researchers are exploring PETA as a potential component of polymer electrolytes for lithium-sulfur batteries. These batteries offer high theoretical energy densities, making them attractive for electric vehicle applications. However, challenges such as capacity fading and the formation of harmful lithium polysulfides hinder their development. PETA's ability to form crosslinked networks is believed to improve the structural stability of the electrolyte and mitigate the formation of lithium polysulfides, potentially addressing these challenges. Source: Li et al., 2018
PETA is used in the formulation of UV-curable epoxy acrylate coatings. These coatings solidify rapidly upon exposure to ultraviolet (UV) light, making them suitable for various industrial applications. PETA's presence enhances the mechanical properties and overall performance of these coatings, such as their hardness, adhesion, and chemical resistance. Source: Sigma-Aldrich, product information on Pentaerythritol tetraacrylate monomethyl ether hydroquinone 350ppm inhibitor:
Pentaerythritol tetraacrylate is an organic compound characterized as a tetrafunctional acrylate ester, commonly referred to in literature as Pentaerythritol tetraacrylate or Pentaerythritol tetraacrylate. This compound is used primarily as a monomer in the synthesis of polymers due to its ability to form cross-linked structures. It is typically supplied with polymerization inhibitors, such as monomethyl ether hydroquinone, to prevent premature polymerization during storage and handling .
The chemical formula for Pentaerythritol tetraacrylate is , and it has a molecular weight of approximately 348.34 g/mol. It appears as a colorless to light amber liquid or a white crystalline solid at room temperature, with a melting point range between 25°C and 40°C and a boiling point exceeding 315°C .
PETA is considered a skin irritant and may cause sensitization upon repeated exposure []. It is also suspected to be harmful if inhaled or swallowed [].
Research indicates that Pentaerythritol tetraacrylate may exhibit biological activity primarily related to sensitization and irritation. It has been noted for causing skin irritation and potential allergic reactions upon contact . In animal studies, it has shown cross-reactivity with other acrylates, suggesting that it may act as a potent sensitizer in certain contexts .
Pentaerythritol tetraacrylate can be synthesized through several methods:
Pentaerythritol tetraacrylate's unique feature lies in its four functional groups, which allows for higher cross-link density compared to its tri-functional counterparts. This property makes it particularly valuable in applications requiring robust structural integrity.
Studies have shown that Pentaerythritol tetraacrylate can interact with other acrylates and compounds during polymerization processes. Its reactivity allows for the formation of complex copolymers when combined with other monomers, enhancing material properties such as flexibility and strength . Additionally, its potential allergenic properties necessitate careful handling and assessment during formulation development.
Pentaerythritol tetraacrylate is a tetrafunctional acrylate ester widely used as a monomer in polymer manufacturing and as a crosslinking agent in various industrial applications [4]. The compound features four acrylate groups attached to a pentaerythritol core, providing exceptional crosslinking capabilities in polymer synthesis [4] [8]. Industrial production of this compound follows several established pathways, with esterification reactions being the predominant method [1] [6].
Radical polymerization represents a significant application rather than a synthesis method for pentaerythritol tetraacrylate, as the compound itself serves as a crosslinker in radical polymerization processes [10] [14]. In industrial settings, pentaerythritol tetraacrylate participates in free radical polymerization through its four reactive acrylate groups, enabling the formation of highly crosslinked polymer networks [10] [20].
The radical polymerization involving pentaerythritol tetraacrylate typically proceeds through three fundamental techniques:
Atom Transfer Radical Polymerization (ATRP): This controlled radical polymerization technique utilizes transition metal catalysts, typically copper complexes with nitrogen-based ligands, to mediate the polymerization process [20]. When pentaerythritol tetraacrylate is incorporated, it creates branched or crosslinked structures due to its multifunctional nature [14] [20].
Reversible Addition-Fragmentation Chain Transfer (RAFT): This technique employs thiocarbonylthio compounds as chain transfer agents to control the polymerization process [20]. Pentaerythritol tetraacrylate can be incorporated to introduce crosslinking points in the polymer structure [10] [20].
Conventional Free Radical Polymerization: In this approach, pentaerythritol tetraacrylate is combined with other monomers and an initiator (typically peroxides or azo compounds) to form crosslinked networks [22]. The polymerization kinetics are significantly influenced by the concentration of initiator, reaction temperature, and the presence of solvents [22].
Table 1: Factors Affecting Radical Polymerization with Pentaerythritol Tetraacrylate [22]
Parameter | Effect on Polymerization | Influence on Final Conversion |
---|---|---|
Initiator Concentration | Higher concentration increases reaction rate | Higher concentration improves final conversion |
Reaction Temperature | Elevated temperature accelerates polymerization | Moderate temperatures optimize conversion |
Solvent Addition | Dilutes reaction mixture | Postpones onset of deceleration and enhances final conversion |
Light Intensity (UV curing) | Higher intensity increases reaction rate | Affects conversion before and after deceleration |
The kinetic studies of free-radical polymerization involving pentaerythritol tetraacrylate have revealed that the reaction proceeds rapidly initially but experiences significant deceleration as the network formation progresses [22]. This deceleration is attributed to diffusion limitations as the growing polymer network becomes increasingly rigid [22] [14].
The industrial synthesis of pentaerythritol tetraacrylate primarily relies on esterification reactions between pentaerythritol and acrylic acid or its derivatives [1] [6]. This process involves the reaction of the four hydroxyl groups of pentaerythritol with the carboxyl groups of acrylic acid to form ester bonds [1] [7].
The esterification reaction for pentaerythritol tetraacrylate synthesis follows several mechanistic pathways:
Direct Esterification: This approach involves the direct reaction between pentaerythritol and acrylic acid in the presence of an acid catalyst, typically p-toluenesulfonic acid [12] [19]. The reaction proceeds through the nucleophilic attack of the hydroxyl groups of pentaerythritol on the carbonyl carbon of acrylic acid, followed by the elimination of water [7] [19].
Transesterification: An alternative industrial method involves the reaction of pentaerythritol with acrylate esters (such as methyl acrylate) in the presence of a catalyst [12]. This approach often results in lower yields compared to direct esterification but may offer advantages in terms of reaction conditions and purification [12] [19].
Acylation with Acryloyl Chloride: In this method, pentaerythritol reacts with acryloyl chloride in the presence of a base (typically triethylamine) to form the tetraacrylate ester [11] [16]. This reaction proceeds through the nucleophilic substitution of the chloride leaving group by the hydroxyl groups of pentaerythritol [11].
The industrial synthesis of pentaerythritol tetraacrylate typically employs a two-step process:
First, pentaerythritol is prepared by the reaction of acetaldehyde with formaldehyde in an alkaline medium [5] [6]. This reaction proceeds through sequential aldol condensations to form pentaerythrose, which is then reduced to pentaerythritol in a crossed Cannizzaro reaction with formaldehyde [5] [6].
Second, the purified pentaerythritol undergoes esterification with acrylic acid or its derivatives to form pentaerythritol tetraacrylate [1] [7]. This reaction is typically conducted in the presence of an acid catalyst and an inhibitor to prevent premature polymerization of the acrylate groups [1] [12].
Table 2: Comparison of Industrial Esterification Methods for Pentaerythritol Tetraacrylate Synthesis [7] [12] [19]
Method | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|---|
Direct Esterification | p-Toluenesulfonic acid | Cyclohexane/Toluene | 80-110 | 9-15 | 70-85 |
Transesterification | Base catalysts | Organic solvents | 50-90 | 12-24 | 60-75 |
Acylation with Acryloyl Chloride | Triethylamine | Dichloromethane | 0-25 | 4-8 | 75-90 |
The industrial production of pentaerythritol tetraacrylate faces several challenges, including the prevention of premature polymerization during synthesis and purification [1] [13]. To address this issue, polymerization inhibitors such as monomethyl ether hydroquinone (MEHQ) or p-hydroxyanisole are typically added to the reaction mixture [13] [15].
Laboratory-scale synthesis of pentaerythritol tetraacrylate follows similar principles to industrial production but with adaptations suitable for smaller scales and laboratory equipment [11] [12]. These protocols are essential for research applications and the development of new methodologies before scaling up to industrial production [11].
A typical laboratory-scale preparation protocol for pentaerythritol tetraacrylate involves the following steps:
Esterification Reaction: The purified pentaerythritol is then subjected to esterification with acrylic acid or its derivatives [12] [19]. A common laboratory approach involves the suspension of pentaerythritol in a solution of triethylamine and dichloromethane, followed by the addition of acryloyl chloride at controlled temperatures [11] [15].
Reaction Monitoring: The progress of the esterification reaction is typically monitored using techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy [24] [26].
Workup and Isolation: After completion of the reaction, the mixture undergoes workup procedures including neutralization, extraction, and washing steps to remove catalysts, unreacted materials, and byproducts [12] [19].
A detailed laboratory-scale synthesis protocol based on research findings is presented below:
Protocol for Laboratory Synthesis of Pentaerythritol Tetraacrylate via Esterification:
Materials:
Procedure:
An alternative laboratory synthesis approach involves the use of acetal formation followed by esterification:
Protocol for Laboratory Synthesis via Acetal Formation:
These laboratory-scale protocols provide valuable insights into the reaction mechanisms and optimization strategies that can be applied to industrial-scale production [11] [12].
The purification of pentaerythritol tetraacrylate and the implementation of rigorous quality control standards are critical aspects of its production process, ensuring the compound meets the required specifications for various applications [23] [26].
Several purification techniques are employed to obtain high-purity pentaerythritol tetraacrylate:
Distillation: Vacuum distillation is commonly used to purify pentaerythritol tetraacrylate, particularly to remove unreacted acrylic acid and volatile impurities [1] [19]. However, this method must be conducted under carefully controlled conditions to prevent polymerization of the acrylate groups during the heating process [1].
Crystallization: For laboratory-scale purification, recrystallization from suitable solvents can be employed [7]. This method is particularly effective for removing colored impurities and reaction byproducts [7] [19].
Chromatographic Techniques: Column chromatography and preparative high-performance liquid chromatography (HPLC) are used for high-purity laboratory-scale preparations [23]. These techniques allow for the separation of pentaerythritol tetraacrylate from partially esterified products (mono-, di-, and tri-acrylates) and other impurities [23] [26].
Extraction and Washing: Liquid-liquid extraction and multiple washing steps are often incorporated into the purification process to remove catalysts, inhibitors, and water-soluble impurities [19] [24].
Filtration: Various filtration techniques, including activated carbon treatment followed by filtration, are employed to remove colored impurities and particulate matter [7] [24].
The choice of purification method depends on the scale of production, the intended application of the product, and the nature of the impurities present [23] [26].
Quality control of pentaerythritol tetraacrylate involves a comprehensive set of analytical methods to assess its purity, identity, and key physicochemical properties [26]. The most commonly employed analytical techniques include:
Gas Chromatography (GC): GC is widely used for quantitative analysis of pentaerythritol tetraacrylate and the detection of residual monomers and volatile impurities [26]. The method typically employs flame ionization detection (FID) and appropriate internal standards for quantification [26].
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is employed for the separation and quantification of pentaerythritol tetraacrylate and related compounds [23]. Reverse-phase HPLC using C18 columns and acetonitrile-water mobile phases is commonly used [23].
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed structural information and are used to confirm the identity of pentaerythritol tetraacrylate and assess its purity [24] [26]. The characteristic signals of the acrylate protons (at approximately 5.85, 6.10, and 6.40 ppm in the 1H NMR spectrum) are particularly useful for quantitative analysis [26].
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify functional groups and confirm the structure of pentaerythritol tetraacrylate [8] [24]. The characteristic absorption bands of the acrylate groups (C=O stretching at approximately 1720 cm-1 and C=C stretching at approximately 1635 cm-1) are key diagnostic features [8].
Viscosity Measurements: The viscosity of pentaerythritol tetraacrylate is an important quality parameter, particularly for applications in coatings and adhesives [15]. Viscosity measurements are typically performed using rotational viscometers at specified temperatures [15].
Table 3: Quality Control Parameters and Analytical Methods for Pentaerythritol Tetraacrylate [15] [23] [26]
Parameter | Analytical Method | Typical Specification | Significance |
---|---|---|---|
Purity | GC, HPLC | ≥80.0% | Ensures product performance |
Acid Value | Titration | ≤2 mg KOH/g | Indicates completion of esterification |
Viscosity | Rotational Viscometry | 342 cP at 38°C | Affects processing and application properties |
Appearance | Visual Inspection | Colorless to light yellow | Indicates absence of degradation products |
Water Content | Karl Fischer Titration | ≤0.1% | Prevents hydrolysis and ensures stability |
Inhibitor Content | HPLC | 100-400 ppm MEHQ | Prevents premature polymerization |
The validation of analytical methods for pentaerythritol tetraacrylate quality control is essential to ensure reliable and accurate results [26]. Method validation parameters typically include linearity, precision (intra-day and inter-day), accuracy (recovery), robustness, and sensitivity (limits of detection and quantification) [26].
A comprehensive GC method validation for pentaerythritol tetraacrylate analysis has demonstrated excellent performance characteristics, including linearity (R² > 0.99), precision (relative standard deviation for intra-day precision = 1.78%, inter-day precision = 2.52%), accuracy (recovery = 101.73%), and sensitivity (limit of detection = 0.000032% m/m, limit of quantification = 0.00013% m/m) [26].
Irritant